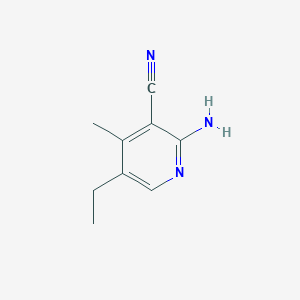![molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
Furo[2,3-g]-1,2-benzisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-g]-1,2-benzisoxazole(9CI): is a heterocyclic compound that contains a fused ring system composed of a furan ring and a benzisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-g]-1,2-benzisoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound(9CI) may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions: Furo[2,3-g]-1,2-benzisoxazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzisoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
科学的研究の応用
Furo[2,3-g]-1,2-benzisoxazole(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of Furo[2,3-g]-1,2-benzisoxazole(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Furo[2,3-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Furo[2,3-b]quinoxaline: Known for its biological activities and synthetic versatility.
Furo[2,3-c]pyrazole: Studied for its diverse pharmacological properties.
Uniqueness: Furo[2,3-g]-1,2-benzisoxazole(9CI) is unique due to its specific ring fusion pattern and the presence of both furan and benzisoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H5NO2 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
furo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H |
InChIキー |
AQZWXSMYCPLRDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CO2)C3=C1C=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


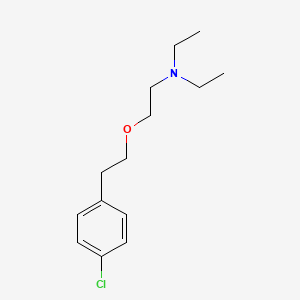


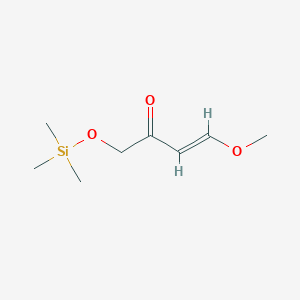
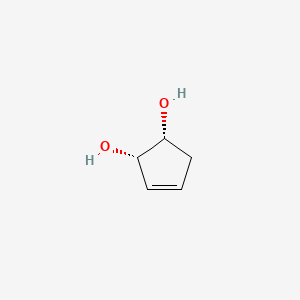
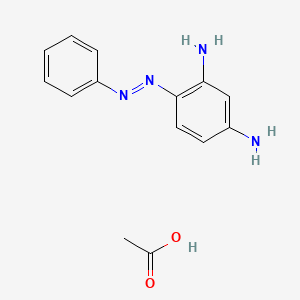
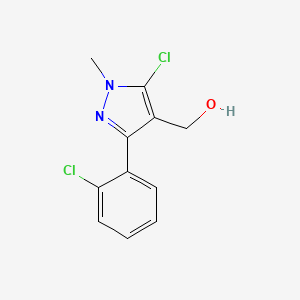
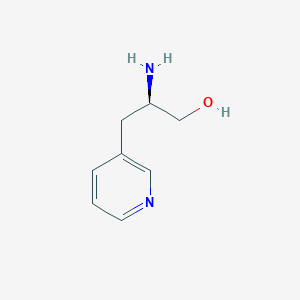
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
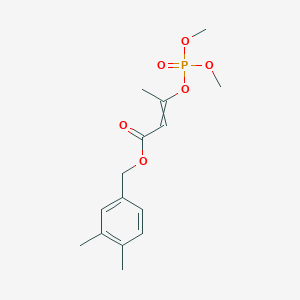
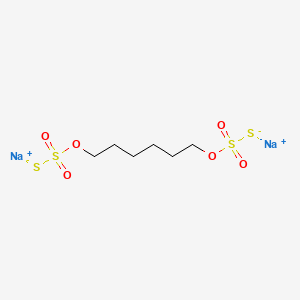
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
